molecular formula C11H17ClN2O2S B1445668 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride CAS No. 1394041-56-5

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B1445668
CAS No.: 1394041-56-5
M. Wt: 276.78 g/mol
InChI Key: HQDFKDBJGJLLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to be related to its neuroprotective and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride is unique due to its specific structural configuration, which may confer distinct biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12-13H,2,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFKDBJGJLLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Reactant of Route 4
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Reactant of Route 5
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride
Reactant of Route 6
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.